molecular formula C24H15F4N3 B2928033 1-(3-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-46-0

1-(3-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2928033
CAS No.: 901020-46-0
M. Wt: 421.399
InChI Key: GQYJJPPVEFBHRS-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core substituted with fluorinated and aryl groups. Key structural features include:

  • 3-Fluorophenyl group at position 1: Enhances lipophilicity and may influence target binding.
  • 4-Methylphenyl group at position 3: Contributes to steric bulk and modulates electronic properties.

This compound’s design leverages substituent diversity to optimize bioactivity and pharmacokinetic properties, distinguishing it from simpler pyrazoloquinoline derivatives.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F4N3/c1-14-5-7-15(8-6-14)22-20-13-29-21-11-16(24(26,27)28)9-10-19(21)23(20)31(30-22)18-4-2-3-17(25)12-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYJJPPVEFBHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester.

    Quinoline Ring Construction: The pyrazole intermediate is then subjected to a cyclization reaction with an aniline derivative under acidic or basic conditions to form the quinoline ring.

    Introduction of Fluorine and Methyl Groups:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can reduce the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance binding affinity and selectivity, while the pyrazoloquinoline core can modulate biological activity through various pathways, including inhibition of kinases or modulation of G-protein coupled receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Pyrazoloquinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name / Structure Key Substituents Biological Activity / Properties Reference
1-(3-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline 1: 3-Fluorophenyl; 3: 4-Methylphenyl; 7: CF₃ Hypothesized anti-inflammatory activity (based on pyrazolo[4,3-c]quinoline core); Enhanced metabolic stability
1-(4-Fluorophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline 1: 4-Fluorophenyl; 3: NH₂ Antimicrobial: Comparable to ampicillin against S. aureus; High activity against C. albicans and A. niger [6]
MM-I-10 (2-(4-Trifluoromethoxyphenyl)-7-CF₃-pyrazolo[4,3-c]quinolinone) 2: 4-CF₃O-Ph; 7: CF₃ GABAA receptor subtype selectivity; Improved metabolic stability due to dual CF₃ groups [9]
3-Amino-4-(3-methoxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2e) 3: NH₂; 4: 3-Methoxyphenylamino Anti-inflammatory: Inhibits NO production (IC₅₀ = 8.2 µM) [8]
1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 1: 3-Cl-4-F-Ph; 3: 4-Methylphenyl Structural analog; Chloro substituent may increase lipophilicity but reduce metabolic stability [16]

Key Observations

Substituent Position and Bioactivity: The 3-amino group in pyrazolo[3,4-b]quinolines (e.g., 1-(4-fluorophenyl)-3-amino derivative) correlates with potent antimicrobial activity . Fluorine and CF₃ Groups: The 7-CF₃ group in the target compound and MM-I-10 enhances electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs .

Anti-Inflammatory Potential: Pyrazolo[4,3-c]quinolines with electron-deficient substituents (e.g., CF₃, methoxy) show NO-inhibitory activity. The target compound’s 7-CF₃ group may synergize with its 3-fluorophenyl group to improve binding to inflammatory targets .

Metabolic Stability :

  • Dual CF₃ substitution in MM-I-10 demonstrates enhanced resistance to oxidative metabolism . The target compound’s single CF₃ group may offer a balance between stability and synthetic accessibility.

Structural Analogs :

  • Replacement of the 3-fluorophenyl group with 3-chloro-4-fluorophenyl (as in ) increases molecular weight and lipophilicity but may introduce toxicity risks .

Biological Activity

1-(3-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on anti-inflammatory, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

C16H13F4N3C_{16}H_{13}F_4N_3

Key Structural Features:

  • Fluorine Substituents: The presence of trifluoromethyl and fluorophenyl groups may enhance lipophilicity and bioactivity.
  • Pyrazolo[4,3-c]quinoline Core: This heterocyclic framework is known for its pharmacological potential.

Anti-Inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. A study evaluated the inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The results showed that certain derivatives demonstrated potent inhibition comparable to established controls.

Table 1: Inhibition of NO Production

CompoundIC50 (μM)Cytotoxicity (%)
2a0.399
2b0.7525
2c0.5015

The compound's mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, critical mediators in inflammatory pathways .

Anticancer Activity

The pyrazolo[4,3-c]quinoline derivatives have also shown promise as anticancer agents. They exert cytotoxic effects against various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated the cytotoxicity of several derivatives against human cancer cell lines (e.g., HeLa, MCF-7). The findings suggested that modifications to the phenyl rings significantly influenced activity levels.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundHeLa IC50 (μM)MCF-7 IC50 (μM)
Compound A5.08.0
Compound B4.56.5

These results highlight the potential for structural optimization to enhance anticancer efficacy .

Other Pharmacological Effects

In addition to anti-inflammatory and anticancer activities, pyrazolo[4,3-c]quinolines have been investigated for their antibacterial properties and as inhibitors of various enzymes involved in metabolic pathways.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been utilized to understand how structural modifications affect biological activity. Key determinants include:

  • Position of Substituents: Para-substituted phenyl groups generally enhance activity compared to ortho or meta positions.
  • Electron-Donating Groups: The presence of hydroxyl or methoxy groups can modulate both potency and cytotoxicity.

Q & A

Q. What synthetic methodologies are effective for constructing the pyrazolo[4,3-c]quinoline core in this compound?

The core structure is typically synthesized via condensation reactions or cyclization strategies . For example, pyrazoloquinolines can be prepared by reacting halogenated quinoline precursors (e.g., 2,4-dichloroquinoline-3-carbonitrile) with hydrazine derivatives under reflux conditions . Key steps include:

  • Nucleophilic substitution at the 4-position of the quinoline.
  • Annulation with substituted phenylhydrazines to form the pyrazole ring.
  • Use of trifluoroacetimidoyl chlorides to introduce trifluoromethyl groups, as described in fluorinated quinoline syntheses . Purification often involves column chromatography or recrystallization to isolate isomers.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

A combination of spectroscopic and analytical techniques is essential:

  • ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing between 3-fluorophenyl and 4-methylphenyl groups) .
  • High-resolution mass spectrometry (HRMS) to validate the molecular formula (C₂₃H₁₅ClF₄N₃, MW: 387.8) .
  • X-ray crystallography (if single crystals are obtained) to resolve stereochemical ambiguities, as demonstrated for related pyrazoloquinolines .

Advanced Research Questions

Q. What strategies mitigate low yields during the introduction of trifluoromethyl groups at the 7-position?

Low yields often arise from steric hindrance or competing side reactions. Optimized approaches include:

  • Metal-mediated trifluoromethylation : Use of Cu(I) or Pd catalysts to facilitate C–CF₃ bond formation .
  • Vilsmeier-Haack-type reagents : Trifluoroacetimidoyl chlorides enable regioselective trifluoromethylation under mild conditions .
  • Post-functionalization : Introduce CF₃ via electrophilic aromatic substitution after constructing the core structure .

Q. How do substituents at the 3- and 4-positions influence the compound’s electronic properties and bioactivity?

Substituent effects can be systematically analyzed through:

  • Computational studies : Density functional theory (DFT) to map electron density distributions and HOMO-LUMO gaps .
  • Structure-activity relationship (SAR) assays : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups and evaluate biological activity shifts .
  • In vitro screening : Test modified analogs against target enzymes (e.g., kinases) to correlate substituent effects with potency .

Q. What experimental design principles address contradictions in reported synthetic yields for pyrazoloquinolines?

Yield discrepancies often stem from reaction condition variability . To resolve these:

  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent polarity (e.g., DMF vs. DCM), and catalyst loading .
  • In situ monitoring : Employ techniques like HPLC or LC-MS to track intermediate formation and side products .
  • Scale-down protocols : Reproduce literature methods at smaller scales to identify critical control points (e.g., anhydrous conditions for Boc protection steps) .

Q. How can computational tools predict the compound’s reactivity in nucleophilic or electrophilic environments?

Advanced computational workflows include:

  • Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) to prioritize synthetic targets .
  • Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the quinoline and pyrazole rings .
  • Machine learning : Train models on existing fluorinated quinoline datasets to predict regioselectivity in halogenation or cross-coupling reactions .

Methodological Guidance Tables

Challenge Recommended Technique Key References
Low trifluoromethylation yieldPd₂(dba)₃/XPhos-catalyzed coupling
Isomer separationChiral HPLC with polysaccharide columns
Substituent effect analysisDFT-coupled SAR assays
Crystal structure resolutionSingle-crystal X-ray diffraction

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